The Architecture of a Selective BRD4 Degrader: A Technical Guide to Structure and Synthesis
The Architecture of a Selective BRD4 Degrader: A Technical Guide to Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted degradation of Bromodomain-containing protein 4 (BRD4) has emerged as a promising therapeutic strategy in oncology and other disease areas.[1] Unlike traditional inhibitors that merely block the protein's function, proteolysis-targeting chimeras (PROTACs) offer a distinct mechanism of action: the complete removal of the target protein from the cell.[2] This is achieved by co-opting the cell's own ubiquitin-proteasome system.[3] This technical guide provides an in-depth overview of the structure and synthesis of a specific BRD4 degrader, PROTAC BRD4 Degrader-3 (also known as compound 1004.1), a potent and efficacious molecule that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of BRD4.[4][5]
PROTAC BRD4 Degrader-3: Structure and Properties
PROTAC BRD4 Degrader-3 is a heterobifunctional molecule comprised of three key components: a ligand that binds to the BRD4 protein, a ligand that recruits the VHL E3 ubiquitin ligase, and a linker that connects these two moieties.[6] The specific chemical structure and properties of PROTAC BRD4 Degrader-3 are detailed below.
| Property | Value |
| Compound Name | PROTAC BRD4 Degrader-3 (compound 1004.1) |
| CAS Number | 2313234-00-1 |
| Molecular Formula | C55H65F2N9O9S2 |
| Molecular Weight | 1098.29 g/mol |
| E3 Ligase Ligand | von Hippel-Lindau (VHL) |
| Target Protein Ligand | BRD4 Ligand |
Comparative Efficacy of BRD4 Degraders
The efficacy of PROTACs is typically characterized by their ability to induce the degradation of the target protein (measured as DC50 and Dmax) and their anti-proliferative effects in cancer cell lines (measured as IC50). While specific quantitative data for PROTAC BRD4 Degrader-3 is found within patent literature, the following table includes data for the well-characterized BRD4 degrader ARV-825 for comparative purposes.[7][8]
| Compound | Target E3 Ligase | Cell Line | DC50 (BRD4 Degradation) | IC50 (Cell Growth Inhibition) |
| ARV-825 | Cereblon (CRBN) | Burkitt's Lymphoma (BL) | < 1 nM | 1.8 nM |
Synthesis of PROTAC BRD4 Degrader-3
The synthesis of PROTAC BRD4 Degrader-3 is a multi-step process that involves the preparation of three key building blocks: the BRD4 ligand, the VHL E3 ligase ligand, and the linker, followed by their sequential conjugation. While the exact, detailed synthetic route is proprietary and contained within patent literature, a general, plausible synthetic strategy is outlined below. The BRD4 ligand is typically a derivative of a known BET inhibitor, such as OTX015 (Birabresib).[9][10] The VHL ligand is a well-established small molecule that binds to the VHL E3 ligase. The linker is a chemical chain of specific length and composition designed to optimally position the BRD4 protein and the VHL E3 ligase for efficient ubiquitination.
Experimental Protocol: General Synthesis of a BRD4 PROTAC
1. Synthesis of the BRD4 Ligand Moiety:
-
A suitable precursor to a BRD4 inhibitor, such as a derivative of OTX015, is synthesized with a functional group (e.g., a carboxylic acid, amine, or halide) at a position that does not interfere with its binding to BRD4. This functional group will be used for linker attachment.
2. Synthesis of the VHL E3 Ligase Ligand Moiety:
-
A well-characterized VHL ligand, often based on a hydroxyproline (B1673980) scaffold, is synthesized with a complementary functional group for linker attachment.
3. Synthesis of the Linker:
-
A bifunctional linker of desired length and chemical properties is synthesized. The linker will have two reactive ends, one to connect to the BRD4 ligand and the other to the VHL ligand. Polyethylene glycol (PEG) chains are commonly used as linkers.
4. Conjugation of the Linker to the BRD4 Ligand:
-
The synthesized BRD4 ligand is reacted with one end of the bifunctional linker under appropriate coupling conditions (e.g., amide bond formation using coupling reagents like HATU or EDC/HOBt). The product is purified by chromatography.
5. Conjugation of the Linker-BRD4 Ligand Intermediate to the VHL Ligand:
-
The purified linker-BRD4 ligand intermediate is then reacted with the VHL ligand. The reaction conditions are chosen based on the nature of the reactive functional groups. The final PROTAC molecule is purified to a high degree using methods such as preparative HPLC.
6. Structural Verification:
-
The final product, PROTAC BRD4 Degrader-3, is characterized by analytical techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm its chemical structure and purity.
Mechanism of Action and Experimental Evaluation
PROTAC BRD4 degraders function by inducing the formation of a ternary complex between the BRD4 protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[1] The following sections detail the signaling pathway and a standard experimental workflow for evaluating the efficacy of a BRD4 degrader.
Signaling Pathway
Caption: Mechanism of PROTAC-mediated BRD4 degradation.
Experimental Workflow: Evaluation of BRD4 Degradation
Caption: Experimental workflow for evaluating a BRD4 degrader.
Experimental Protocol: Western Blot for BRD4 Degradation
1. Cell Culture and Treatment:
-
Seed a human cancer cell line known to be sensitive to BRD4 inhibition (e.g., MV4-11 acute myeloid leukemia cells) in 6-well plates.
-
Allow cells to adhere and grow to 70-80% confluency.
-
Treat the cells with increasing concentrations of PROTAC BRD4 Degrader-3 (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for 24 hours.
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C.
-
Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
-
Quantify the intensity of the BRD4 and loading control bands using image analysis software (e.g., ImageJ).
-
Normalize the BRD4 band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the percentage of BRD4 degradation for each concentration relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).
Conclusion
PROTAC BRD4 Degrader-3 represents a powerful tool for the targeted degradation of BRD4, offering a promising therapeutic avenue for various diseases, including cancer. Understanding its structure, synthesis, and mechanism of action is crucial for the rational design and development of next-generation protein degraders with improved potency, selectivity, and drug-like properties. The experimental protocols provided in this guide offer a framework for the synthesis and evaluation of such molecules, facilitating further research in this exciting and rapidly evolving field.
References
- 1. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS No.: 202590-98-5 | OTX-015 (Birabresib) - Syd Labs [sydlabs.com]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs [jove.com]
- 6. benchchem.com [benchchem.com]
- 7. PROTAC BRD4 Degrader-3 - Immunomart [immunomart.com]
- 8. researchgate.net [researchgate.net]
- 9. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Birabresib - Wikipedia [en.wikipedia.org]
